Cas no 1706454-26-3 (ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine)

ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 化学的及び物理的性質
名前と識別子
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- 2H-1,2,3-Triazole-2-ethanamine, N-ethyl-
- ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine
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- MDL: MFCD29034621
- インチ: 1S/C6H12N4/c1-2-7-5-6-10-8-3-4-9-10/h3-4,7H,2,5-6H2,1H3
- InChIKey: ZDBZFZQSDUGMQN-UHFFFAOYSA-N
- ほほえんだ: N1=CC=NN1CCNCC
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-234490-0.1g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.1g |
$993.0 | 2024-06-19 | |
Enamine | EN300-234490-2.5g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 2.5g |
$2211.0 | 2024-06-19 | |
Enamine | EN300-234490-10.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 10.0g |
$4852.0 | 2024-06-19 | |
Enamine | EN300-234490-0.05g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.05g |
$948.0 | 2024-06-19 | |
Enamine | EN300-234490-1.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 1.0g |
$1129.0 | 2024-06-19 | |
Enamine | EN300-234490-5.0g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 5.0g |
$3273.0 | 2024-06-19 | |
Enamine | EN300-234490-10g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 10g |
$4852.0 | 2023-09-15 | ||
Enamine | EN300-234490-0.5g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.5g |
$1084.0 | 2024-06-19 | |
Enamine | EN300-234490-0.25g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 95% | 0.25g |
$1038.0 | 2024-06-19 | |
Enamine | EN300-234490-1g |
ethyl[2-(2H-1,2,3-triazol-2-yl)ethyl]amine |
1706454-26-3 | 1g |
$1129.0 | 2023-09-15 |
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamine 関連文献
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Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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3. Back matter
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Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
ethyl2-(2H-1,2,3-triazol-2-yl)ethylamineに関する追加情報
Ethyl 2-(2H-1,2,3-Triazol-2-yl)ethylamine (CAS No. 1706454-26-3): An Overview of a Versatile Compound in Medicinal Chemistry
Ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine (CAS No. 1706454-26-3) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential applications. This compound belongs to the class of azoles and is characterized by the presence of a triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole ring is known for its high stability and reactivity, making it a valuable scaffold in the design and synthesis of bioactive molecules.
The ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine molecule consists of an ethylamine group attached to a triazole ring through an ethylene bridge. This structure provides the compound with several key features that contribute to its biological activity and synthetic utility. The ethylamine group can participate in hydrogen bonding and other non-covalent interactions, which are crucial for binding to biological targets. Additionally, the triazole ring can undergo various chemical transformations, making it a versatile building block in organic synthesis.
Recent research has highlighted the potential of ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine in various therapeutic areas. One notable application is in the development of antifungal agents. Triazole compounds are well-known for their antifungal properties, and ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine has shown promise as a lead compound in this context. Studies have demonstrated that this compound exhibits potent antifungal activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. The mechanism of action involves inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.
Beyond antifungal applications, ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine has also been explored for its potential as an anticancer agent. Research has shown that this compound can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation. For example, it has been found to inhibit the PI3K/Akt pathway, which is frequently dysregulated in various types of cancer. This makes ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine a promising candidate for further investigation in cancer therapy.
In addition to its biological activities, ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine has been utilized as a synthetic intermediate in the preparation of more complex molecules. The triazole ring can be easily functionalized through click chemistry reactions, which are highly efficient and selective coupling reactions that have revolutionized synthetic organic chemistry. This versatility allows researchers to rapidly generate libraries of compounds with diverse structural features, facilitating high-throughput screening for new drug candidates.
The synthesis of ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine typically involves the reaction of an azide with an alkyne under copper(I)-catalyzed conditions. This method is known as the Huisgen cycloaddition or click reaction and is widely used due to its robustness and mild reaction conditions. The resulting triazole ring is highly stable and can be further modified using standard organic chemistry techniques.
One recent study published in the Journal of Medicinal Chemistry reported the synthesis and biological evaluation of a series of ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine derivatives designed to target specific protein-protein interactions involved in neurodegenerative diseases. The researchers found that certain derivatives exhibited potent inhibitory activity against these interactions and showed promise as potential therapeutic agents for conditions such as Alzheimer's disease and Parkinson's disease.
Another area of interest is the use of ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine in the development of imaging agents for diagnostic purposes. The triazole ring can be labeled with various imaging moieties such as fluorophores or radionuclides to create probes that can be used to visualize specific biological processes or targets in vivo. This application has significant potential in both preclinical research and clinical diagnostics.
In conclusion, ethyl 2-(2H-1,2,3-triazol-2-yl)ethylamine (CAS No. 1706454-26-3) is a versatile compound with a wide range of applications in medicinal chemistry. Its unique structural features make it an attractive candidate for the development of new drugs targeting various diseases and conditions. Ongoing research continues to uncover new possibilities for this compound, highlighting its importance in modern pharmaceutical research.
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